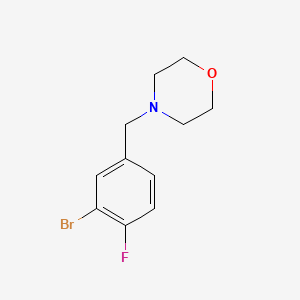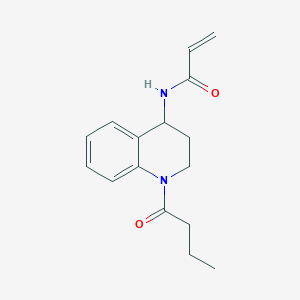![molecular formula C22H25N3O3S B2495293 1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899984-05-5](/img/structure/B2495293.png)
1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex organic compounds such as the one mentioned are often studied for their potential applications in medicinal chemistry and material science. Their synthesis, structure, and properties can provide insights into their potential uses and functionalities.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. For instance, thiophene bioisosteres of spirocyclic sigma receptor ligands were synthesized starting with 3-bromothiophene, leading to spirocyclic compounds after several reaction steps, including halogen metal exchange and cyclization (Oberdorf et al., 2008).
Molecular Structure Analysis
The molecular structure of complex compounds is typically elucidated using techniques such as IR, NMR, and mass spectrometry. These techniques help in determining the arrangement of atoms and the presence of specific functional groups in the molecule.
Chemical Reactions and Properties
Complex organic molecules can undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, depending on their functional groups. For example, electrochemical syntheses based on the oxidation of specific precursors in the presence of nucleophiles have been explored to create new compounds (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. X-ray crystallography can be used to determine the crystalline structure and conformation of the molecules.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for assessing the compound's potential applications. Studies on related compounds have shown varied activities such as antimicrobial, anti-inflammatory, and antioxidant properties (Mandzyuk et al., 2020).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
- A study by Abdel‐Aziz et al. (2008) focused on synthesizing novel pyrazolo[1,5‐a]pyrimidine and other derivatives, demonstrating moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antiviral Activity
- Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, showing potential antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006).
Spiro Derivatives Synthesis
- Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which showed antimicrobial, anti-inflammatory, and antioxidant activities (Mandzyuk et al., 2020).
Anticancer Activity
- Inceler et al. (2013) synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and evaluated their anticancer activity, showing significant inhibitory effects on certain cancer cells (Inceler et al., 2013).
Electropharmacological Synthesis
- Amani and Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, indicating potential for developing new pharmaceutical compounds (Amani & Nematollahi, 2012).
Broad-Spectrum Anticancer Activity
- Aly et al. (2020) conducted a synthesis leading to compounds with broad-spectrum anticancer activity against various cancer cell lines (Aly et al., 2020).
Eigenschaften
IUPAC Name |
1-(7-ethoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-27-19-7-4-6-16-18-14-17(20-8-5-13-29-20)23-25(18)22(28-21(16)19)9-11-24(12-10-22)15(2)26/h4-8,13,18H,3,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSFCQBKDAJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
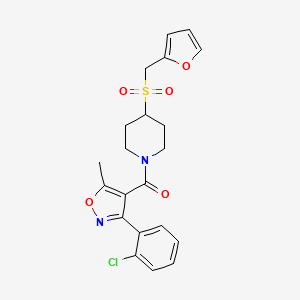
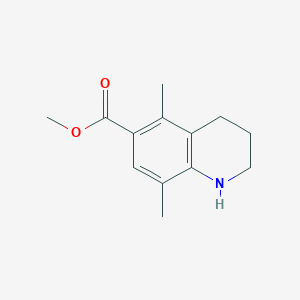
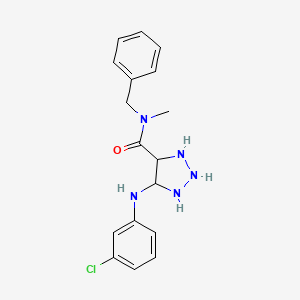
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
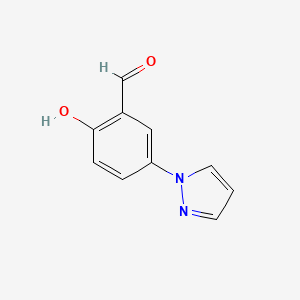
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)
